Crotetamide

Vue d'ensemble

Description

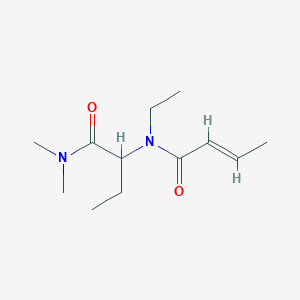

Molecular Structure Analysis

The molecular structure of Crotetamide is represented by the formula C12H22N2O2 . The IUPAC Standard InChI is InChI=1S/C12H22N2O2/c1-6-9-11(15)14(8-3)10(7-2)12(16)13(4)5/h6,9-10H,7-8H2,1-5H3/b9-6+ .Physical And Chemical Properties Analysis

This compound is a white crystalline powder that is soluble in water and organic solvents. Its molecular weight is 226.3153 g/mol . Its melting point is 106-108°C, and its boiling point is 335°C. This compound has a pKa of 7.08 and a log P value of 0.59.Applications De Recherche Scientifique

Applications Analgésiques

Le Crotetamide a été identifié comme un composé analgésique. Il est utilisé dans le développement de médicaments contre la douleur, en particulier en raison de son efficacité potentielle pour réduire l'inconfort sans les effets secondaires généralement associés aux opioïdes .

Stimulant Respiratoire

En combinaison avec d'autres médicaments, le this compound agit comme un stimulant respiratoire. Cette application est particulièrement importante dans le traitement des affections qui conduisent à une dépression respiratoire ou en soins postopératoires pour stimuler la respiration .

Recherche Pharmacologique

Le this compound a été mentionné dans la littérature pharmacologique, indiquant son utilisation potentielle dans le développement de nouveaux médicaments. Ses effets sur le système nerveux central et les interactions potentielles avec d'autres composés pharmaceutiques font l'objet de recherches continues.

Médecine du Sport

Il existe des preuves limitées suggérant l'utilisation du this compound en médecine du sport. Son potentiel à améliorer la récupération et à améliorer la fonction respiratoire pourrait être bénéfique pour les athlètes, bien que des recherches supplémentaires soient nécessaires pour établir son efficacité et sa sécurité dans ce domaine.

Analyse Nutritionnelle

Bien que ce ne soit pas directement lié au this compound, les composés caroténoïdes, qui partagent une similarité dans la nomenclature, sont largement étudiés pour leur valeur nutritionnelle. La spectroscopie Raman des caroténoïdes, par exemple, est utilisée pour l'analyse qualitative et quantitative en science de la nutrition .

Optométrie et Sérologie

Les progrès de la spectroscopie Raman ont permis l'identification des caroténoïdes dans les environnements biologiques, ce qui est important pour l'optométrie et la sérologie. L'analyse des composés caroténoïdes comme le bêta-carotène, la lutéine et la zéaxanthine est cruciale pour la santé des yeux et l'analyse sanguine .

Intégration dans l'Environnement Clinique

Les propriétés structurelles et optiques des composés caroténoïdes ont été examinées pour leur intégration potentielle dans les environnements cliniques. Cela comprend leur utilisation comme antioxydants et agents photoprotecteurs, qui pourraient être analogues aux applications de recherche du this compound .

Propriétés Antioxydantes

Les caroténoïdes, souvent étudiés aux côtés de composés comme le this compound, sont connus pour leurs propriétés antioxydantes. Ces propriétés sont essentielles dans la prévention des maladies liées au stress oxydatif, un domaine où le this compound pourrait potentiellement contribuer .

Safety and Hazards

Mécanisme D'action

Target of Action

Crotetamide, also known as Crotethamide, is a component of the drug Prethcamide . It is known that prethcamide acts as a respiratory stimulant .

Mode of Action

It is known that prethcamide increases ventilation, primarily as a result of increased tidal volume, with minimal increases in respiratory rate .

Biochemical Pathways

Given its role as a component of prethcamide, it may be involved in pathways related to respiratory stimulation .

Result of Action

As a component of prethcamide, it is known to stimulate the respiratory system, leading to increased ventilation .

Propriétés

IUPAC Name |

2-[[(E)-but-2-enoyl]-ethylamino]-N,N-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-6-9-11(15)14(8-3)10(7-2)12(16)13(4)5/h6,9-10H,7-8H2,1-5H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAMUAYPDHUBQD-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)C)N(CC)C(=O)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C(=O)N(C)C)N(CC)C(=O)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60891471 | |

| Record name | Crotetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

604-64-8, 6168-76-9 | |

| Record name | Crotetamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotetamide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006168769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Crotetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROTETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/642I97LB5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

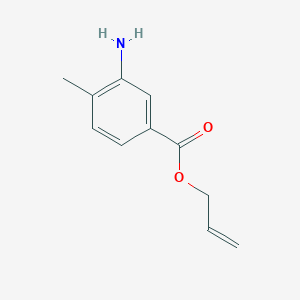

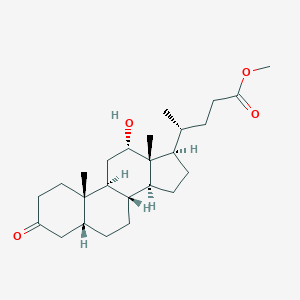

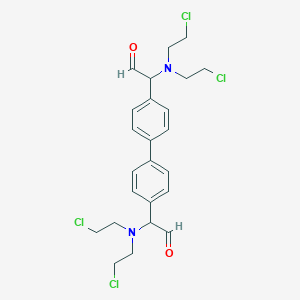

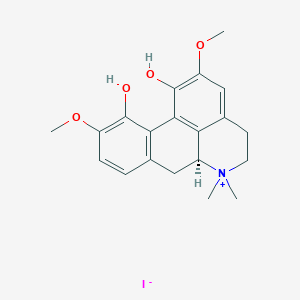

Feasible Synthetic Routes

Q & A

Q1: What are the behavioral effects of Crotethamide in comparison to its combination with Cropropamide (Prethcamide)?

A: Crotethamide, like its counterpart Cropropamide (both components of Prethcamide), demonstrates an ability to increase motor activity in rats while simultaneously reducing lever-pressing rates in both fixed-ratio (FR) and variable-interval (VI) food-reinforced schedules. [] Both compounds also increase latency times in multiple CRF-discrimination schedules. [] Interestingly, while their effects on locomotor activity and FR/VI behaviors are additive, Crotethamide and Cropropamide exhibit potentiation when influencing latency times in the multiple schedule. [] This suggests a complex interaction between these two compounds.

Q2: Are there any antagonistic effects observed between Crotethamide and Cropropamide?

A: While Crotethamide and Cropropamide demonstrate synergistic effects on certain behaviors, a clear antagonistic relationship emerges in acute toxicity tests. [] This highlights the complexity of their interaction and the importance of considering the combined effects of these compounds.

Q3: What are the metabolic pathways of Crotethamide in humans?

A: Research indicates that Crotethamide, similar to Cropropamide, undergoes demethylation in the [(dimethylamino)-carbonyl]-propyl moiety as part of its metabolic process within the human body. [] This metabolic pathway leads to the formation of specific metabolites, which can be identified and characterized using techniques like gas chromatography-mass spectrometry (GC-MS) from urinary extracts. [] Understanding these metabolic pathways is crucial for assessing the pharmacokinetic profile and potential drug interactions of Crotethamide.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.